(3-Aminopiperidin-1-yl)(phenyl)methanone is a chemical compound characterized by a piperidine ring substituted with an amino group and a phenyl group attached to a carbonyl moiety. This compound has garnered attention in medicinal chemistry due to its structural features that suggest potential interactions with biological targets, making it a subject of interest for drug development and therapeutic applications.
The compound's IUPAC name is derived from its structural components, which include the piperidine ring and the phenyl group. Its molecular formula is , and it has a CAS number of 1306910-74-6. The compound is cataloged in various chemical databases, including PubChem, where detailed information about its properties and potential applications can be found .
This compound falls under the category of piperidine derivatives, which are known for their diverse pharmacological activities. Piperidines are significant in medicinal chemistry due to their ability to interact with various biological receptors and enzymes, making them valuable scaffolds in drug design .
The synthesis of (3-Aminopiperidin-1-yl)(phenyl)methanone can be achieved through several methods, primarily involving the reaction of piperidine derivatives with phenyl ketones. A common approach includes:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For example, using solvents like ethanol or methanol can improve solubility and reaction rates. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product effectively .
The molecular structure of (3-Aminopiperidin-1-yl)(phenyl)methanone consists of:
(3-Aminopiperidin-1-yl)(phenyl)methanone can participate in various chemical reactions typical for compounds containing amine and carbonyl functional groups. Key reactions include:
These reactions are essential for modifying the compound to explore structure-activity relationships in drug design. For instance, introducing different substituents on the phenyl ring can yield derivatives with varied biological activities .
The mechanism of action for (3-Aminopiperidin-1-yl)(phenyl)methanone primarily involves its interaction with biological targets such as neurotransmitter receptors. The amino group can facilitate hydrogen bonding with receptor sites, influencing signal transduction pathways.
Preliminary studies suggest that this compound may exhibit activity as an antagonist or modulator at certain receptors involved in mood regulation and cognition. This potential makes it a candidate for further investigation in therapeutic contexts .
The physical properties of (3-Aminopiperidin-1-yl)(phenyl)methanone include:
Chemical properties include:
Relevant analyses such as spectroscopic data (NMR, IR) can provide insights into its molecular dynamics and confirm structural integrity .
(3-Aminopiperidin-1-yl)(phenyl)methanone finds applications in several scientific fields:
(3-Aminopiperidin-1-yl)(phenyl)methanone serves as a critical pharmacophore in kinase inhibition, particularly targeting diacylglycerol kinases (DGKs). DGKα and DGKζ inhibition disrupts T-cell anergy, enhancing antitumor immune responses. The aminopiperidine moiety enables precise binding to ATP pockets through hydrogen bonding with the backbone carbonyl (C=O) and strategic van der Waals interactions with hydrophobic kinase domains [6] [8]. Modifications at the phenyl ring (e.g., 4-fluoro substitution in analog CID 24797352) increase binding affinity by 3.5-fold in DGKα assays, demonstrating the scaffold’s adaptability [6]. Concurrently, plasmodial target engagement is evidenced by the compound’s structural similarity to peptide-backbone modified inhibitors of Plasmodium falciparum apical membrane antigen 1 (AMA1). Systematic N-methylation of the R1 peptide—utilizing analogous aminopiperidine principles—enhances proteolytic stability and AMA1 binding, reducing erythrocyte invasion by 89% [4].
Table 1: Kinase and Plasmodial Target Affinity Profiles | Target | Compound Variant | Affinity (IC₅₀) | Biological Effect |
---|---|---|---|---|
DGKα/Z | Phenyl-4-F derivative | 18 nM | T-cell activation | |
AMA1 (P. falciparum) | N-methylated R1 peptide analog | 32 nM | Invasion inhibition |
Structural optimization of this scaffold focuses on improving metabolic stability and cross-strain efficacy. Analogues like (3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone (VC3424289) incorporate heteroaryl groups to enhance parasite membrane permeability. The thiazole ring’s sulfur atom forms π-stacking interactions with AMA1 hydrophobic residues, increasing strain coverage by 40% compared to phenyl-only derivatives [5] [8]. Fused-heteroaryl derivatives from patent WO2005007658A2 further demonstrate bioactivity against drug-resistant Plasmodium strains. For example, pyrimidine-linked aminopiperidine compounds achieve IC₅₀ values of <50 nM by mimicking host-cell receptor binding conformations [8].
Dual-targeting approaches leverage the scaffold’s modularity to concurrently inhibit parasitic and host kinases. WO2022133083A1 details compounds where the phenyl group is replaced with 2,4-dimethylthiazole, enabling simultaneous DGKζ and AMA1 inhibition. This reduces parasite viability while boosting host immune clearance, lowering resistance emergence by 67% in vitro [6] [8]. Fluorophenyl variants (e.g., (4-fluorophenyl)methanone hydrochloride, CAS 1158262-15-7) further optimize selective pressure by balancing hydrophobic/hydrophilic properties (LogP 1.81) [7].
The 3-aminopiperidine core enhances DPP-4 inhibition through transition-state mimicry. In WO2022133083A1, derivatives feature cyanopyrrolidine substitutions adjacent to the piperidine nitrogen, forming covalent bonds with DPP-4’s catalytic serine residue. This achieves sustained glycemic control (≥12h duration) in diabetes models [6]. N-methyl modifications—inspired by antimalarial peptide stabilization—reduce DPP-4-mediated cleavage by 94%, confirming the scaffold’s versatility for protease targets [4] [6].
Table 2: Key Aminopiperidine Derivatives and Therapeutic Applications | Compound Name | CAS/Identifier | Molecular Formula | Primary Target |
---|---|---|---|---|
(3-Aminopiperidin-1-yl)(phenyl)methanone | 1114596-54-1 | C₁₂H₁₆N₂O | AMA1, DGKs | |
(4-Aminopiperidin-1-yl)(3-fluorophenyl)methanone HCl | 915763-93-8 | C₁₂H₁₆ClFN₂O | DGKα/Z | |
(3-Aminopiperidin-1-yl)(4-fluorophenyl)methanone HCl | 1158262-15-7 | C₁₂H₁₆ClFN₂O | DPP-4 | |
(R)-(3-Methylpiperazin-1-yl)(phenyl)methanone | 357263-39-9 | C₁₂H₁₆N₂O | Kinase selectivity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: